molecular formula C14H17NO2 B14243517 Benzyl 6-isocyanohexanoate CAS No. 244221-07-6

Benzyl 6-isocyanohexanoate

Cat. No.: B14243517
CAS No.: 244221-07-6
M. Wt: 231.29 g/mol
InChI Key: PMEWCSIUDOWHBK-UHFFFAOYSA-N
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Description

Benzyl 6-isocyanohexanoate is an organic compound characterized by the presence of both benzyl and isocyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-isocyanohexanoate typically involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide, followed by cleavage of the carbon-silicon bond to afford the corresponding isocyanides . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-isocyanohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as amines and alcohols are frequently used under mild conditions to form ureas and carbamates.

Major Products:

    Oxidation: Benzylic alcohols and carboxylic acids.

    Substitution: Ureas and carbamates.

Scientific Research Applications

Benzyl 6-isocyanohexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 6-isocyanohexanoate exerts its effects involves the reactivity of the isocyano group. This group can act as both a nucleophile and an electrophile, enabling it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Uniqueness: Benzyl 6-isocyanohexanoate is unique due to its extended carbon chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This makes it particularly useful in applications requiring specific spatial and electronic characteristics.

Properties

CAS No.

244221-07-6

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

benzyl 6-isocyanohexanoate

InChI

InChI=1S/C14H17NO2/c1-15-11-7-3-6-10-14(16)17-12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2

InChI Key

PMEWCSIUDOWHBK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CCCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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